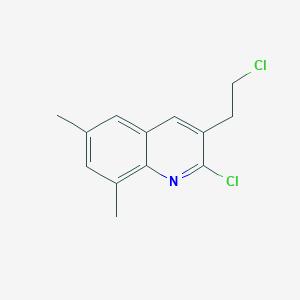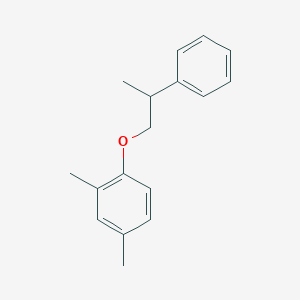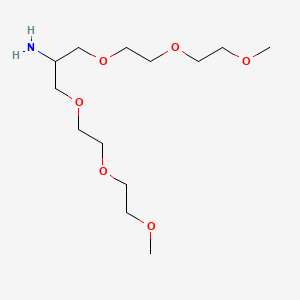
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is an organic compound with the molecular formula C15H20O4 It is a derivative of butanoic acid and contains a formyl group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative containing the formylphenoxy group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Applications De Recherche Scientifique
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as an electrophile, participating in various biochemical reactions. The phenoxy group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2R)-2-(3-formylphenoxy)butanoate
- Methyl (2R)-2-(3-formylphenoxy)butanoate
- Propyl (2R)-2-(3-formylphenoxy)butanoate
Uniqueness
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is unique due to its specific structural features, such as the presence of both a formyl group and a hydroxyhexyl chain. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918531-69-8 |
|---|---|
Formule moléculaire |
C17H24O5 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate |
InChI |
InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m1/s1 |
Clé InChI |
LADAIWCUPXWTRS-OAHLLOKOSA-N |
SMILES isomérique |
CCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
SMILES canonique |
CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)


![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)



![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)


![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)
